5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative featuring a 2-chlorobenzylsulfanyl group at position 5, a trifluoromethyl group at position 3, and a 4-methoxyphenyl carboxamide moiety at position 2. Its IUPAC name and canonical SMILES (CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SC3=CC=CC=C3Cl) confirm the presence of these substituents, which contribute to its unique physicochemical and pharmacological properties . The trifluoromethyl group enhances metabolic stability, while the 4-methoxyphenyl moiety may influence receptor binding through electronic effects.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2S/c1-27-19(30-11-12-5-3-4-6-15(12)21)16(17(26-27)20(22,23)24)18(28)25-13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVWPKYABMPYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, particularly in anticancer, antibacterial, and enzyme inhibitory activities.
- Molecular Formula : C20H17ClF3N3O2S
- Molecular Weight : 455.88 g/mol
- CAS Number : 91544821
- LogP : 5.48 (indicating lipophilicity)
- Polar Surface Area : 56 Ų
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Viability and Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analysis confirmed that treatment with the compound leads to increased rates of apoptosis in a dose-dependent manner .
- Tumor Growth Inhibition : In vivo studies on tumor-bearing mice indicated significant suppression of tumor growth following administration of this compound, suggesting its potential as an effective anticancer agent .
2. Antibacterial Activity
The compound exhibits notable antibacterial properties against various strains:
- Inhibition Studies : The synthesized pyrazole derivative was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibition is crucial for therapeutic strategies in neurodegenerative diseases. The compound demonstrated competitive inhibition with an IC50 value indicating effective binding to the enzyme .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of the trifluoromethyl group and the chlorobenzyl sulfanyl moiety are particularly significant in enhancing the pharmacological profile of this compound .
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and bioactivity |
| Chlorobenzyl Sulfanyl Moiety | Provides antibacterial properties |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Efficacy : A study involving multiple cancer cell lines showed that the compound significantly reduced cell proliferation rates compared to control groups, demonstrating its potential as a chemotherapeutic agent .
- Antibacterial Testing : In vitro testing revealed that the compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at 0.015 mg/mL, showcasing its strong antibacterial activity .
Scientific Research Applications
5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values as low as 0.46 µM have been reported for structurally related compounds, indicating strong efficacy against this cell line .
- HCT116 (colon cancer) : Similar derivatives have demonstrated significant inhibition with IC50 values around 0.39 µM .
Anti-inflammatory Activity
The pyrazole scaffold is also known for its anti-inflammatory properties. Some studies have reported that derivatives exhibit activities comparable to standard anti-inflammatory drugs like diclofenac sodium . The presence of specific substituents, such as the methoxy group in the para position, enhances these effects.
Anticonvulsant Properties
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Comparisons
A comparative analysis of key structural features and properties is provided below:
Key Observations :
- Substituent Effects : The target compound’s 2-chlorobenzylsulfanyl group introduces steric bulk compared to the 4-chlorophenylsulfanyl in other derivatives (e.g., ). This may influence receptor binding pocket interactions.
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and ’s derivative enhances metabolic stability compared to methyl or chloro substituents .
- Carboxamide vs. Oxime/Ester : The 4-methoxyphenyl carboxamide in the target compound may promote hydrogen bonding with receptors, unlike the oxime () or ester () groups, which have reduced hydrogen-bonding capacity.
Pharmacological and Receptor Binding Comparisons
- Cannabinoid Receptor Affinity: The compound in demonstrates potent CB1 antagonism (IC50 = 0.139 nM), attributed to its 3-pyridylmethyl and 2,4-dichlorophenyl groups, which likely engage in π-π stacking and hydrophobic interactions . The target compound’s 4-methoxyphenyl group may similarly interact with CB1, but its sulfanyl group could alter binding kinetics.
- The target compound’s selectivity profile remains unstudied, but structural analogs like ’s derivative show high CB1 specificity .
- However, the 2-chlorobenzylsulfanyl group may reduce potency compared to the 3-pyridylmethyl substituent due to reduced polarity .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the functionalization of the pyrazole core. Key steps include:
- Sulfanyl group introduction : Reaction of a pyrazole precursor with 2-chlorobenzyl thiol under basic conditions (e.g., NaH in DMF) to form the sulfide linkage .
- Carboxamide formation : Coupling the pyrazole-4-carboxylic acid derivative with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Trifluoromethyl group retention : Ensuring inert reaction conditions (e.g., low moisture, anhydrous solvents) to preserve the labile CF₃ group . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and purity. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and non-covalent interactions (e.g., hydrogen bonding with the carboxamide group) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 483.06) .
Advanced Research Questions
Q. How can synthesis yield be optimized for scalability?
Key variables include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may require post-synthesis removal via vacuum distillation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling steps) improve efficiency but necessitate rigorous metal residue testing .
- Experimental design : Use factorial design or response surface methodology (RSM) to identify optimal temperature, stoichiometry, and reaction time .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Data normalization : Use statistical tools (ANOVA, Tukey’s HSD) to compare replicates and minimize batch effects .
- Structural verification : Re-analyze compound purity via HPLC (>98%) to exclude degradation products as confounding factors .
Q. What computational strategies predict this compound’s bioactivity?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The trifluoromethyl group often enhances hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5 indicates moderate blood-brain barrier permeability) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying:
- Sulfanyl substituents : Replace 2-chlorobenzyl with 3-chloro or fluorinated variants to probe steric/electronic effects .
- Aromatic rings : Substitute 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
- Pyrazole core : Introduce methyl groups at N1 to assess steric hindrance on enzyme binding .
Methodological Tables
Q. Table 1: Key Analytical Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, pyrazole-H) | |
| ¹³C NMR | δ 161.5 (C=O), 144.2 (CF₃) | |
| X-ray Diffraction | Space group P2₁/c, R factor = 0.049 |
Q. Table 2: Optimization of Reaction Conditions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | +15% efficiency |
| Solvent (DMF:DCM) | 1:3 v/v | Reduces side products |
| Catalyst (Pd) | 0.5 mol% | 90% conversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
